3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
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Overview
Description
3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core with various substituents, including a methyl(prop-2-yn-1-yl)amino group and a 1-methyl-1H-pyrazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidin-2-one derivatives with different substituents, such as:
- 3-[ethyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
- 3-[methyl(prop-2-yn-1-yl)amino]-1-(1-ethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
- 3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one
Uniqueness
The uniqueness of 3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-[methyl(prop-2-ynyl)amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-4-6-14(2)11-5-7-16(12(11)17)10-8-13-15(3)9-10/h1,8-9,11H,5-7H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGGIIPVGUAEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2=O)N(C)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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